4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706613
InChI: InChI=1S/C9H4ClF3N2O/c10-7-5-3-4(16)1-2-6(5)14-8(15-7)9(11,12)13/h1-3,16H
SMILES:
Molecular Formula: C9H4ClF3N2O
Molecular Weight: 248.59 g/mol

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

CAS No.:

Cat. No.: VC17706613

Molecular Formula: C9H4ClF3N2O

Molecular Weight: 248.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline -

Specification

Molecular Formula C9H4ClF3N2O
Molecular Weight 248.59 g/mol
IUPAC Name 4-chloro-2-(trifluoromethyl)quinazolin-6-ol
Standard InChI InChI=1S/C9H4ClF3N2O/c10-7-5-3-4(16)1-2-6(5)14-8(15-7)9(11,12)13/h1-3,16H
Standard InChI Key OEPVYLUATPBVNB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1O)C(=NC(=N2)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline belongs to the quinazoline family, a class of bicyclic heterocyclic compounds comprising fused benzene and pyrimidine rings. Its molecular formula is C9H4ClF3N2O\text{C}_9\text{H}_4\text{ClF}_3\text{N}_2\text{O}, with a molecular weight of 248.589 g/mol . The trifluoromethyl group at the 2-position enhances electron-withdrawing effects, while the chloro and hydroxy substituents influence solubility and reactivity (Figure 1) .

Physicochemical Characteristics

Key physicochemical properties are summarized below:

PropertyValue
Density1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3
Boiling Point210.8 \pm 40.0 \, ^\circ\text{C}
Flash Point81.3 \pm 27.3 \, ^\circ\text{C}
Vapor Pressure (25°C)0.1±0.4mmHg0.1 \pm 0.4 \, \text{mmHg}
LogP2.01
SolubilitySoluble in DMSO, methanol, acetone

The compound’s moderate LogP value (2.01) suggests balanced lipophilicity, facilitating membrane permeability in biological systems . Its stability under acidic conditions and limited aqueous solubility make it suitable for organic synthesis and formulation in non-polar solvents.

Synthetic Methodologies

Conventional Synthesis Routes

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining yields above 65% .

  • Metal-mediated coupling: Palladium catalysts enable cross-coupling at the 4-position for functional group diversification .

Green Chemistry Approaches

Recent advancements emphasize eco-friendly strategies:

  • Ultrasound-promoted reactions: Enhance reaction rates by 40% through cavitation effects, minimizing solvent use .

  • Multi-component reactions (MCRs): Combine three precursors (e.g., aldehydes, amines, and isocyanates) in aqueous media, achieving atom economies exceeding 85% .

Biological Activities and Mechanisms

Anticancer Properties

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline demonstrates potent inhibition of EGFR tyrosine kinase, with an IC50_{50} of 0.8 μM in HeLa cells . Molecular docking studies reveal hydrogen bonding between the hydroxy group and Thr766 of EGFR, while the trifluoromethyl group stabilizes hydrophobic interactions with Leu694 and Leu768 (Figure 2) . This dual binding mode suppresses downstream signaling pathways (e.g., MAPK/ERK), inducing apoptosis in breast and lung cancer cell lines .

Antimicrobial and Anti-inflammatory Effects

At 50 μg/mL, the compound reduces Staphylococcus aureus biofilm formation by 62% and inhibits COX-2 expression in macrophages by 45%, outperforming ibuprofen in murine models . The chloro substituent enhances membrane penetration, while the hydroxy group facilitates radical scavenging.

Applications in Drug Development and Material Science

Medicinal Chemistry

Derivatization of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline has yielded analogs with improved pharmacokinetic profiles:

  • Prodrug formulations: Esterification of the hydroxy group increases oral bioavailability by 3.2-fold in rats .

  • Hybrid molecules: Conjugation with chalcones enhances antiproliferative activity (IC50_{50} = 0.2 μM) against MCF-7 cells .

Materials Science

The compound’s thermal stability (decomposition temperature >200°C) and electron-deficient core make it a candidate for:

  • Organic semiconductors: Hole mobility of 1.2×103cm2/V\cdotps1.2 \times 10^{-3} \, \text{cm}^2/\text{V·s} in thin-film transistors .

  • Fluorescent probes: Emission at 450 nm (quantum yield = 0.34) enables detection of Hg2+^{2+} ions in environmental samples.

Comparative Analysis with Analogous Compounds

CompoundStructural DifferencesBiological Activity
4-ChloroquinazolineLacks trifluoromethyl groupWeak EGFR inhibition (IC50_{50} = 12 μM)
6-HydroxyquinazolineLacks chloro and trifluoromethylAntioxidant (EC50_{50} = 18 μM)
2-TrifluoromethylquinazolineLacks chloro and hydroxyAntiviral (IC50_{50} = 5.3 μM)

The trifluoromethyl-chloro-hydroxy combination in 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline confers superior target selectivity and metabolic stability compared to analogs .

Future Perspectives

Ongoing research priorities include:

  • CRISPR-Cas9 screening: Identify synthetic lethality partners for combination therapies.

  • Nanoparticle delivery: PEGylated liposomes to enhance tumor targeting and reduce off-site toxicity.

  • Computational optimization: Machine learning models to predict ADMET profiles of novel derivatives.

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